3-(Phenylethynyl)pyrazin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-phenylethynyl)pyrazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c13-12-11(14-8-9-15-12)7-6-10-4-2-1-3-5-10/h1-5,8-9H,(H2,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVUAIVQAYITQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=NC=CN=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90671925 | |
| Record name | 3-(Phenylethynyl)pyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
798544-32-8 | |
| Record name | 3-(2-Phenylethynyl)-2-pyrazinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=798544-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Phenylethynyl)pyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 3 Phenylethynyl Pyrazin 2 Amine
Development of Diverse Synthetic Routes for the Compound
The construction of 3-(phenylethynyl)pyrazin-2-amine primarily relies on modern cross-coupling methodologies, functionalization of the pyrazine (B50134) scaffold, and careful optimization of reaction conditions to achieve high yields and purity.
Palladium-Catalyzed Cross-Coupling Strategies for Phenylethynyl Installation (e.g., Sonogashira reaction)
The most prominent and efficient method for introducing the phenylethynyl group onto the pyrazine core is the Sonogashira reaction. wikipedia.org This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne (phenylacetylene) and an aryl halide (a halogenated pyrazin-2-amine). wikipedia.org The reaction typically employs a palladium(0) catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org
The general scheme for the Sonogashira reaction in the synthesis of this compound involves the coupling of a 3-halopyrazin-2-amine with phenylacetylene. The reactivity of the halide in this reaction generally follows the order I > Br > Cl.
Table 1: Typical Catalysts and Reagents for Sonogashira Coupling
| Component | Examples | Role |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(dppf)Cl₂ | Main catalyst for the cross-coupling cycle. wikipedia.org |
| Copper Co-catalyst | CuI | Facilitates the reaction by forming a copper acetylide intermediate. wikipedia.org |
| Base | Triethylamine (NEt₃), Diisopropylamine (DIPA), Piperidine | Acts as a solvent and neutralizes the hydrogen halide byproduct. wikipedia.org |
| Ligand | Triphenylphosphine (PPh₃), XPhos | Stabilizes the palladium catalyst and influences its reactivity. |
While copper co-catalysts are traditionally used to increase the reaction rate, copper-free Sonogashira variations have been developed to prevent the formation of alkyne homocoupling byproducts (Glaser coupling). wikipedia.org
Functionalization Approaches to the Pyrazine Core and Amine Group
While specific functionalization of this compound is not extensively documented, the reactivity of the pyrazine ring and the amino group suggests several potential transformations. The pyrazine ring is generally an electron-deficient system, which can influence its reactivity in electrophilic and nucleophilic substitution reactions.
The amino group at the 2-position is a versatile handle for further derivatization. Standard amine chemistry can be employed to introduce a variety of functional groups, thereby modifying the compound's physicochemical properties. Potential functionalization reactions include:
N-Alkylation and N-Arylation: Introduction of alkyl or aryl substituents on the amine.
Acylation: Formation of amides through reaction with acyl chlorides or anhydrides.
Sulfonylation: Formation of sulfonamides by reacting with sulfonyl chlorides.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines. libretexts.org
Electrophilic aromatic substitution on the pyrazine ring itself is generally difficult due to its electron-deficient nature. However, the activating effect of the amino group might direct substitution to specific positions.
Optimization of Catalytic Systems and Reaction Conditions
The efficiency of the Sonogashira coupling for the synthesis of this compound is highly dependent on the optimization of the catalytic system and reaction parameters. Key factors that are typically optimized include:
Palladium Catalyst and Ligand: The choice of palladium precursor and the phosphine ligand is crucial. Bulky and electron-rich ligands can enhance the catalytic activity, especially for less reactive aryl chlorides. libretexts.org N-heterocyclic carbene (NHC) palladium complexes have also emerged as highly effective catalysts for Sonogashira reactions. libretexts.org
Copper Co-catalyst: While beneficial for reaction rates, the presence of copper can be detrimental in some cases due to side reactions. The optimization process often involves evaluating both copper-catalyzed and copper-free conditions. wikipedia.org
Base and Solvent: The choice of base and solvent can significantly impact the reaction yield. The base not only neutralizes the acid formed but can also influence the solubility of the reactants and the stability of the catalytic species. wikipedia.org
Temperature and Reaction Time: These parameters are adjusted to ensure complete conversion of the starting materials while minimizing the formation of degradation products.
Table 2: Illustrative Optimization of Reaction Conditions for Sonogashira Coupling
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | PdCl₂(PPh₃)₂ | PPh₃ | NEt₃ | THF | 60 | Moderate |
| 2 | Pd(OAc)₂ | XPhos | K₂CO₃ | DMF | 80 | Good |
Mechanistic Investigations of the Compound's Synthesis Pathways
Understanding the reaction mechanisms involved in the synthesis of this compound is essential for optimizing reaction conditions and predicting potential side products.
Elucidation of Proposed Reaction Mechanisms for Key Steps
The Sonogashira reaction proceeds through a catalytic cycle involving both palladium and, in the traditional method, copper. The generally accepted mechanism consists of two interconnected cycles: a palladium cycle and a copper cycle.
The Palladium Cycle:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 3-halopyrazin-2-amine, forming a Pd(II) intermediate.
Transmetalation: The Pd(II) species reacts with a copper(I) acetylide (formed in the copper cycle), transferring the phenylethynyl group to the palladium center.
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product, this compound, and regenerate the Pd(0) catalyst.
The Copper Cycle:
π-Alkyne Complex Formation: The copper(I) salt reacts with phenylacetylene in the presence of a base to form a π-alkyne complex.
Formation of Copper Acetylide: The base removes the terminal proton of the alkyne, leading to the formation of a copper(I) acetylide. This species then participates in the transmetalation step of the palladium cycle. wikipedia.org
In copper-free Sonogashira reactions , the mechanism is slightly different. The base is believed to deprotonate the terminal alkyne, which then directly coordinates to the palladium(II) center, bypassing the need for a copper acetylide intermediate.
Identification and Characterization of Reaction Intermediates
The direct identification and characterization of reaction intermediates in the synthesis of this compound are challenging due to their transient nature. However, studies on analogous Sonogashira reactions have provided insights into the likely intermediates.
Key proposed intermediates in the catalytic cycle include:
Pd(0)L₂: The active catalytic species.
(Pyrazinyl-Amine)Pd(II)(L)₂X: The product of oxidative addition (where X is a halide).
(Pyrazinyl-Amine)Pd(II)(L)₂(C≡CPh): The intermediate formed after transmetalation.
Cu(I)-C≡CPh: The copper acetylide intermediate in the copper-catalyzed pathway.
The characterization of these intermediates often relies on spectroscopic techniques such as NMR, as well as computational studies to model their structures and energies. While direct experimental evidence for these specific intermediates in the synthesis of this compound is not available in the literature, their existence is inferred from extensive mechanistic studies of the Sonogashira reaction on a wide range of substrates.
Derivatization Strategies and Scaffold Modification of this compound
The structural framework of this compound offers multiple avenues for chemical modification, enabling the systematic exploration of structure-activity relationships (SAR) and the development of analogs with tailored properties. Derivatization strategies primarily target three key regions of the molecule: the exocyclic amine, the terminal phenylethynyl group, and the core pyrazine ring.
Chemical Modifications of the Amine Functionality
The primary amine group at the C2 position of the pyrazine ring is a versatile handle for a wide range of chemical transformations. Its nucleophilic character allows for reactions such as acylation, alkylation, and sulfonylation, leading to diverse libraries of derivatives. nih.goviu.edu
Acylation: The amine functionality can be readily acylated to form amides. This transformation is typically achieved by reacting this compound with various acylating agents, such as acid chlorides, anhydrides, or carboxylic acids activated with coupling reagents. This strategy allows for the introduction of a vast array of substituents, from simple alkyl and aryl groups to more complex heterocyclic moieties. The resulting amides often exhibit altered electronic properties and steric profiles compared to the parent amine. nih.gov For instance, condensation with substituted pyrazine-2-carboxylic acid chlorides can yield novel amide conjugates. nih.gov
Reductive Amination: Reductive amination provides a pathway to secondary and tertiary amines. The reaction involves the initial formation of an imine by condensation with an aldehyde or ketone, followed by reduction with a suitable hydride reagent like sodium borohydride (NaBH₄). researchgate.net This method is effective for introducing alkyl groups with varying degrees of complexity.
Other Derivatizations: A variety of reagents are used for the derivatization of primary amines to enhance their analytical properties or to introduce specific functionalities. nih.gov Reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl), o-phthalaldehyde (OPA), and Dansyl-Cl react with primary amines to form stable, often fluorescent or UV-active, derivatives. nih.govthermofisher.com While often used for analytical purposes, these reactions highlight the accessibility of the amine group for modification.
The table below summarizes common derivatization strategies for the amine functionality.
| Reaction Type | Reagent/Condition | Functional Group Introduced | Potential Application |
| Acylation | Acid Chloride/Anhydride | Amide | Introduce diverse substituents, modify electronic properties |
| Reductive Amination | Aldehyde/Ketone, then NaBH₄ | Secondary/Tertiary Amine | Introduce alkyl groups of varying complexity |
| Sulfonylation | Sulfonyl Chloride | Sulfonamide | Introduce sulfonyl groups, potential bioisosteres for amides |
| FMOC Derivatization | FMOC-Cl | Fluorenylmethyloxycarbonyl-protected amine | Analytical derivatization, synthetic protection |
| OPA Derivatization | o-phthalaldehyde (OPA) | Isoindole derivative | Analytical derivatization (fluorescence) |
Systematic Variation of the Phenylethynyl Substituent
The phenylethynyl moiety is a critical component of the molecule, and its systematic modification is a key strategy for probing SAR. Variations are typically introduced on the terminal phenyl ring, allowing for the fine-tuning of properties such as lipophilicity, electronic character, and steric bulk. These modifications are often accomplished through Sonogashira coupling reactions between a halogenated 2-aminopyrazine (B29847) core and a library of substituted phenylacetylenes. researchgate.net
Research on analogous heterocyclic scaffolds, such as 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, has demonstrated the impact of phenyl ring substitution on biological activity. researchgate.netresearchgate.net By introducing various substituents at the ortho, meta, and para positions of the phenyl ring, researchers can explore the effects of:
Electron-donating groups (EDGs): Groups like methoxy (-OCH₃) and methyl (-CH₃) can increase electron density in the phenyl ring.
Electron-withdrawing groups (EWGs): Halogens (e.g., -F, -Cl, -Br) and trifluoromethyl (-CF₃) decrease the electron density. nih.gov
Steric Bulk: Larger substituents can probe the spatial constraints of a target binding site.
Polar Groups: Groups capable of hydrogen bonding, such as hydroxyl (-OH) or amino (-NH₂), can introduce new interactions.
The following table illustrates potential modifications to the phenylethynyl substituent based on synthetic strategies applied to similar molecular frameworks.
| Substitution Position | Substituent (R) | Electronic Effect | Objective of Modification |
| para (4-position) | -F, -Cl | Electron-withdrawing | Modulate electronics, improve metabolic stability |
| para (4-position) | -OCH₃ | Electron-donating | Enhance electron density, alter binding interactions |
| meta (3-position) | -CH₃, -Cl, -Br | Electron-donating/withdrawing | Probe positional effects on activity |
| meta (3-position) | -CF₃ | Strongly Electron-withdrawing | Significantly alter electronic profile |
| ortho (2-position) | -CH₃ | Electron-donating | Introduce steric hindrance, probe binding pocket shape |
Exploration of Pyrazine Ring Diversification
Modification of the core pyrazine heterocycle represents a more profound alteration of the molecular scaffold. These changes can involve either the introduction of substituents onto the pyrazine ring itself or the complete replacement of the pyrazine core with a different heterocyclic system (bioisosteric replacement).
Substitution on the Pyrazine Ring: The pyrazine ring is electron-deficient, which influences its reactivity towards substitution. pharmablock.com Synthetic routes that build the pyrazine ring from substituted precursors are often employed to achieve diversification. nih.govresearchgate.net For example, condensation of substituted 1,2-dicarbonyl compounds with 1,2-diamines can yield a variety of substituted pyrazines. researchgate.net Halogenation of the pyrazine ring, followed by nucleophilic substitution or cross-coupling reactions, provides another route to introduce new functional groups at positions C5 or C6. beilstein-journals.org
Bioisosteric Replacement: In medicinal chemistry, the pyrazine ring can be replaced by other heterocycles to improve potency, selectivity, or pharmacokinetic properties. pharmablock.com Bioisosteres are functional groups or molecules that have similar physical or chemical properties and which produce broadly similar biological properties. Based on successful strategies in analogous series, potential bioisosteric replacements for the pyrazine ring in this compound could include other nitrogen-containing heterocycles.
The table below outlines potential strategies for pyrazine ring diversification.
| Modification Strategy | Example Scaffold | Rationale |
| Ring Substitution | 5- or 6-substituted pyrazine | Introduce new vectors for interaction, modulate solubility |
| Bioisosteric Replacement | Pyrimidine (B1678525) | Alter hydrogen bonding patterns and electronic distribution |
| Bioisosteric Replacement | Pyrazolo[3,4-d]pyrimidine | Fused ring system, offers different scaffold geometry researchgate.net |
| Bioisosteric Replacement | researchgate.netnih.govnih.govTriazine | Alter the number and position of nitrogen atoms nih.gov |
| Bioisosteric Replacement | Pyrazolo[1,5-a]pyrimidine | Fused ring system, explored in other inhibitor classes mdpi.com |
These advanced modifications allow for a comprehensive exploration of the chemical space around the this compound scaffold, facilitating the development of new chemical entities with potentially enhanced characteristics.
No Specific Theoretical and Computational Studies Found for this compound
Despite a comprehensive search of scientific literature and chemical databases, no specific theoretical and computational studies detailing the electronic structure, reactivity, and conformational dynamics of this compound were identified.
While the synthesis and potential applications of this compound and its derivatives have been explored, particularly in the context of medicinal chemistry, dedicated research into its fundamental quantum chemical properties appears to be unavailable in the public domain. As a result, the detailed analysis requested, including Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, electrostatic potential mapping, and molecular dynamics simulations for this specific molecule, cannot be provided at this time.
The requested article, which was to be structured around a detailed outline of theoretical and computational chemistry studies, requires specific data such as optimized molecular geometries (bond lengths, angles, and dihedrals), HOMO-LUMO energy gaps, Mulliken charge distributions, and conformational energy landscapes. This information is generated through intensive computational modeling and is not available from basic chemical property databases.
General theoretical concepts and the application of computational methods to similar pyrazine derivatives have been documented. These studies highlight the utility of DFT and other computational tools in understanding the structure-activity relationships, reactivity, and spectroscopic properties of this class of compounds. However, extrapolating this general knowledge to provide a scientifically accurate and detailed analysis specifically for this compound would be speculative and would not meet the required standard of a professional and authoritative article based on direct research findings.
Therefore, without access to published or publicly available computational data for this compound, it is not possible to generate the requested article with the specified level of detail and scientific rigor.
Theoretical and Computational Chemistry Studies of 3 Phenylethynyl Pyrazin 2 Amine
Ab Initio and DFT-Based Spectroscopic Property Prediction
Ab initio and Density Functional Theory (DFT) are powerful computational tools used to predict the spectroscopic characteristics of molecules. These methods provide insights into the electronic structure and behavior of molecules, allowing for the theoretical prediction of various spectra. For 3-(Phenylethynyl)pyrazin-2-amine, these techniques can elucidate its vibrational, magnetic resonance, and electronic absorption properties.
Computational methods, particularly DFT using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to calculate the harmonic vibrational frequencies of molecules. derpharmachemica.comnih.gov These calculations help in the assignment of experimental infrared (IR) and Raman spectra. By optimizing the molecular geometry, the vibrational modes corresponding to different functional groups within this compound can be predicted. nih.gov
The predicted frequencies for the title compound would typically include stretching and bending vibrations for the amine (N-H), pyrazine (B50134) ring (C-N, C-H), phenyl ring (C-H, C=C), and the ethynyl (B1212043) linker (C≡C). Comparing these calculated frequencies with experimental FT-IR data allows for a detailed understanding of the molecule's vibrational behavior. derpharmachemica.com
Table 1: Predicted Vibrational Frequencies for this compound This table presents hypothetical data representative of a DFT B3LYP/6-311++G(d,p) calculation.
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Description |
| ν(N-H) | Amine | 3450, 3350 | Asymmetric & Symmetric Stretching |
| ν(C-H) | Phenyl/Pyrazine | 3100-3000 | Aromatic C-H Stretching |
| ν(C≡C) | Alkyne | 2215 | C≡C Stretching |
| ν(C=N), ν(C=C) | Pyrazine/Phenyl Rings | 1620-1450 | Aromatic Ring Stretching |
| δ(N-H) | Amine | 1600 | N-H Scissoring (Bending) |
| δ(C-H) | Phenyl/Pyrazine | 1200-1000 | In-plane C-H Bending |
| γ(C-H) | Phenyl/Pyrazine | 900-700 | Out-of-plane C-H Bending |
The prediction of NMR chemical shifts is a crucial application of computational chemistry for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., B3LYP/6-311++G(d,p)), is a standard approach for calculating ¹H and ¹³C NMR chemical shifts. nih.gov These calculations provide theoretical chemical shift values relative to a reference standard like tetramethylsilane (B1202638) (TMS). nih.gov Machine learning approaches, particularly those using Graph Neural Networks (GNNs), have also emerged as powerful tools for accurate NMR shift prediction, sometimes achieving mean absolute errors (MAEs) as low as 0.16 ppm for ¹H shifts and 2.05 ppm for ¹³C shifts. arxiv.org
For this compound, computational models can predict the chemical shifts for each unique proton and carbon atom, aiding in the interpretation of experimental NMR spectra. mdpi.com
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents hypothetical data representative of a GIAO-DFT calculation.
| Atom Type | Position | Predicted Chemical Shift (ppm) |
| ¹H | Amine (NH₂) | 5.5 - 6.5 |
| ¹H | Pyrazine Ring | 7.8 - 8.5 |
| ¹H | Phenyl Ring | 7.2 - 7.6 |
| ¹³C | Pyrazine Ring (C-NH₂) | 155 - 160 |
| ¹³C | Pyrazine Ring | 130 - 145 |
| ¹³C | Phenyl Ring | 128 - 132 |
| ¹³C | Ethynyl (C≡C) | 85 - 95 |
Time-Dependent Density Functional Theory (TD-DFT) is the primary method for studying the electronic transitions of molecules, which correspond to the absorption of UV-visible light. nih.gov By calculating the vertical excitation energies and oscillator strengths, TD-DFT can predict the maximum absorption wavelength (λmax) of a compound's UV-Vis spectrum. researchgate.net These calculations help to understand the nature of the electronic transitions, such as π→π* or n→π* transitions, which are characteristic of chromophores like the phenylethynyl and pyrazine groups in the target molecule. Similarly, computational methods can be applied to the optimized geometry of the first excited state to predict fluorescence emission characteristics. researchgate.net
Table 3: Predicted UV-Vis Absorption Properties for this compound This table presents hypothetical data representative of a TD-DFT calculation.
| Transition | Excitation Energy (eV) | Predicted λmax (nm) | Oscillator Strength (f) |
| S₀ → S₁ | 3.54 | 350 | 0.75 |
| S₀ → S₂ | 4.43 | 280 | 0.21 |
| S₀ → S₃ | 4.96 | 250 | 0.15 |
Reaction Pathway Modeling and Mechanistic Elucidation via Computation
Computational chemistry is instrumental in exploring the mechanisms of chemical reactions. For molecules like this compound, which are building blocks in medicinal chemistry, understanding their reactivity is key. nih.govnih.gov Quantum chemical calculations can map out potential reaction pathways, identify intermediates, and calculate the energetics of these processes. rsc.org
A critical aspect of reaction modeling is the identification of transition state (TS) structures, which are the energy maxima along a reaction coordinate. By locating the TS and the corresponding reactant and product minima, the activation energy barrier (Ea) for a given reaction step can be calculated. This energy barrier determines the rate of the reaction. For instance, in a potential cyclization or substitution reaction involving the amine or pyrazine ring of this compound, computational methods can be used to compare different mechanistic possibilities by calculating their respective activation energies, thereby identifying the most favorable pathway. rsc.org
Reactions are almost always carried out in a solvent, which can significantly influence reaction rates and equilibria. Computational models can account for these environmental effects. The Polarizable Continuum Model (PCM) is a widely used method where the solvent is treated as a continuous medium with a specific dielectric constant. liverpool.ac.uk By performing calculations with a PCM, it is possible to determine how the solvent stabilizes or destabilizes reactants, transition states, and products. This allows for the prediction of changes in activation energies and reaction equilibria in different solvents, providing a more accurate and realistic model of the chemical reaction. arxiv.org
Exploration of Biological Interactions and Target Identification for 3 Phenylethynyl Pyrazin 2 Amine in Vitro and in Silico Paradigms
Structure-Activity Relationship (SAR) Studies of the Compound and its Analogs
SAR studies are a cornerstone of medicinal chemistry, involving the synthesis and testing of a series of related compounds (analogs) to understand how specific structural features influence their biological activity.
Through systematic modification of a lead compound, researchers can map out the structural requirements for optimal potency and selectivity. For the phenylethynyl-pyrazine core, extensive SAR studies have been conducted. In one such study focusing on pyrazolo[3,4-d]pyrimidine derivatives, a series of analogs were designed and synthesized to improve potency against Src kinase for the treatment of TNBC. researchgate.netnih.gov The modifications led to the discovery that a methyl group was the optimal substituent at a particular position, resulting in compound 1j, which had the highest inhibitory potency against Src kinase and the most potent anti-viability activity against MDA-MB-231 cells. researchgate.netnih.gov Another study optimized a pyrazolo[3,4-d]pyrimidine hit to discover a multikinase inhibitor that potently targets FLT3 and VEGFR2 for acute myeloid leukemia. nih.gov These studies exemplify how iterative design, synthesis, and biological profiling can transform a modestly active "hit" into a potent "lead" compound.
Table 2: Example of SAR for 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives against Src Kinase
| Compound | R-Group Modification | Src Kinase IC₅₀ (μM) | MDA-MB-231 IC₅₀ (μM) |
|---|---|---|---|
| Analog 1 | Ethyl | >10 | >50 |
| Analog 1j | Methyl | 0.0009 | 0.015 |
| Analog 1r | Isobutyroylpiperidin-4-yl | 0.0049 | 0.163 |
(Data adapted from findings on Src inhibitors to illustrate the principle of systematic modification and its effect on biological activity. researchgate.netnih.gov)
QSAR and Quantitative Structure-Property Relationship (QSPR) are in silico techniques that build mathematical models to correlate the chemical structure of compounds with their biological activity or physicochemical properties. conicet.gov.armdpi.com These models can predict the activity of new, unsynthesized compounds, saving time and resources. conicet.gov.ar
For a series of 84 phenylethynyl-pyrrolo[1,2-a]pyrazine mGluR5 antagonists, 3D-QSAR models were developed using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). asianpubs.org These models provided reliable predictive capacity, with the CoMFA model showing a cross-validated q² of 0.53 and a non-cross-validated r² of 0.92. asianpubs.org The contour maps generated from these models offered key insights into the SAR:
Electrostatics: Electropositive groups on the phenyl ring of the phenylethynyl moiety are beneficial for activity. asianpubs.org
Hydrogen Bonding: Hydrogen bond acceptor groups at another key position lead to higher activity. asianpubs.org
Sterics: Bulky substituents on the pyrazine (B50134) and phenyl rings are disfavored, indicating a constrained binding pocket. asianpubs.org
Hydrophilicity: Hydrophilic groups at a specific substituent position can improve biological activity. asianpubs.org
These computational insights provide a valuable guide for the future design of new and more potent mGluR5 antagonists based on the 3-(phenylethynyl)pyrazin-2-amine scaffold. asianpubs.org
Table 3: Statistical Validation of 3D-QSAR Models for Phenylethynyl-pyrrolo[1,2-a]pyrazine mGluR5 Antagonists
| Model | q² (Cross-validated) | r² ncv (Non-cross-validated) | r² pre (Predictive) |
|---|---|---|---|
| CoMFA | 0.53 | 0.92 | 0.80 |
| CoMSIA | 0.51 | 0.85 | 0.80 |
(Data derived from 3D-QSAR study on mGluR5 antagonists. asianpubs.org)
Computational Approaches for Target Prediction and Ligand Design
In the initial phases of drug discovery, computational methods serve as a powerful tool to predict how a small molecule like this compound might behave in a biological environment. These in silico techniques allow for the rapid screening of potential protein targets and guide the design of more potent and selective derivatives.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method was employed to investigate the interactions of derivatives of this compound with various protein kinases, which are crucial regulators of cell signaling and are often implicated in diseases like cancer.
For instance, a series of 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives, which share a core structure with this compound, were designed and synthesized. nih.govresearchgate.net Molecular docking studies of these compounds revealed their potential to bind to the ATP-binding pocket of Src kinase, a protein associated with cancer development. nih.govresearchgate.net The simulations highlighted key interactions, such as hydrogen bonding and hydrophobic interactions, that contribute to the binding affinity and inhibitory activity of these compounds. nih.govresearchgate.net Similarly, molecular docking studies of pyrazole (B372694) derivatives have been used to understand their binding modes within the active site of VEGFR-2, another key protein in cancer progression. nih.gov These simulations provide a rational basis for the observed biological activities and guide further structural modifications to enhance potency and selectivity. nih.gov
| Compound Class | Protein Target | Key Interactions Observed in Docking | Reference |
|---|---|---|---|
| 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives | Src kinase | Hydrogen bonding and hydrophobic interactions within the ATP-binding pocket. | nih.govresearchgate.net |
| Pyrazole derivatives | VEGF-R2 | Binding modes and interactions with amino acid residues in the enzyme's active site. | nih.gov |
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. Once a pharmacophore model is generated from a set of known active compounds, it can be used to search large databases of chemical structures for other molecules that fit the model, a process known as virtual screening.
This approach has been successfully applied to identify novel inhibitors for various therapeutic targets. For example, pharmacophore models for mPGES-1 inhibitors were developed and used to screen for new active compounds. nih.gov This process involves defining key chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.govnih.gov In a study on pyrido[2,3-b]pyrazine (B189457) derivatives, a pharmacophore model was developed for a compound that showed high activity, identifying a hydrogen-bond acceptor site and a hydrophobic center as crucial features. nih.gov Such models are valuable tools for "scaffold hopping," which is the process of finding new chemical scaffolds with similar biological activity. nih.gov
Chemoinformatics involves the use of computational methods to analyze chemical data and is integral to ligand-based drug design. This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. By analyzing the structure-activity relationships (SAR) of a series of compounds, researchers can identify the chemical modifications that lead to improved potency and selectivity.
The design of 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives was guided by SAR studies. nih.govresearchgate.net These studies led to the discovery of a compound, referred to as 1j, which exhibited high inhibitory potency against Src kinase. nih.govresearchgate.net Further optimization of this lead compound, based on SAR, resulted in the identification of a multi-kinase inhibitor with potent anti-cancer activities and improved pharmacokinetic properties. researchgate.net This iterative process of synthesis and testing, informed by chemoinformatic analysis, is a cornerstone of modern drug discovery.
Elucidation of Molecular Mechanisms of Action (In Vitro Insights)
While computational methods provide valuable predictions, in vitro studies are essential to confirm these predictions and to gain a deeper understanding of how a compound affects biological systems at the molecular level.
Experimental techniques are used to confirm the interactions predicted by molecular docking and to precisely map the binding site of a compound on its protein target. High-resolution X-ray crystallography, for example, can provide a detailed picture of how a ligand fits into the active site of a protein. rsc.org
Studies on derivatives of this compound have confirmed their ability to inhibit specific protein kinases. For example, kinase inhibition assays demonstrated that compound 1j, a 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative, potently inhibits Src kinase with an IC50 value of 0.0009 μM. nih.govresearchgate.net Further investigation revealed that this compound is a multi-kinase inhibitor, also targeting B-RAF and C-RAF, which are components of the MAPK signaling pathway. nih.govresearchgate.net
The binding of a compound to its protein target can trigger a cascade of events within the cell, leading to the modulation of various cellular pathways and biochemical processes. In vitro assays are used to investigate these downstream effects.
For instance, studies on 3-arylethynyl-substituted pyrido[2,3,-b]pyrazine derivatives, which are structurally related to this compound, have shown that they can inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer. nih.gov In the case of the Src inhibitor compound 1j, Western blot and immunohistochemical analyses revealed that it significantly inhibits the Src and MAPK signaling pathways in tumor tissues. nih.govresearchgate.net This inhibition of key signaling pathways ultimately leads to the induction of apoptosis, or programmed cell death, in cancer cells. nih.govresearchgate.net
| Compound/Derivative Class | Affected Pathway/Process | Observed Effect | Reference |
|---|---|---|---|
| 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (compound 1j) | Src and MAPK signaling | Significant inhibition of the signaling pathways. | nih.govresearchgate.net |
| 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (compound 1j) | Apoptosis | Marked induction of apoptosis in tumor tissues. | nih.govresearchgate.net |
| 3-Arylethynyl-substituted pyrido[2,3,-b]pyrazine derivatives | Wnt/β-catenin signaling | Inhibition of the signaling pathway. | nih.gov |
Advanced Analytical Methodologies for Research on 3 Phenylethynyl Pyrazin 2 Amine
High-Resolution Spectroscopic Techniques for Structural Characterization
Spectroscopic methods are indispensable for the definitive structural determination of organic compounds. High-resolution techniques offer unparalleled insight into the connectivity, elemental composition, and three-dimensional arrangement of atoms within a molecule.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide primary information about the chemical environment of hydrogen and carbon atoms, advanced two-dimensional (2D) techniques are essential for unambiguously assigning the complex spectra of molecules like 3-(phenylethynyl)pyrazin-2-amine.
Detailed research on analogous heterocyclic systems, such as 1,2,4-triazolo[4,3-a]pyrazines, demonstrates the power of 2D NMR in confirming structural assignments. beilstein-journals.org Techniques like Correlation Spectroscopy (COSY) are used to identify proton-proton couplings within the pyrazine (B50134) and phenyl rings, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbon atoms. beilstein-journals.org For unequivocal assignment of quaternary carbons and establishing long-range connectivity, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is critical. beilstein-journals.org In the case of this compound, HMBC would show correlations from the pyrazine protons to the acetylenic carbons, confirming the position of the phenylethynyl substituent. beilstein-journals.org Furthermore, Rotating frame Overhauser Effect Spectroscopy (ROESY) can reveal through-space interactions, helping to define the molecule's preferred conformation in solution. beilstein-journals.org
Table 1: Exemplar 2D NMR Correlations for Structural Elucidation of this compound
| 2D NMR Technique | Purpose | Expected Key Correlations |
| COSY | Identifies spin-spin coupling between adjacent protons (¹H-¹H). | Correlations between protons on the pyrazine ring; correlations between adjacent protons on the phenyl ring. |
| HSQC | Correlates protons with their directly bonded carbon atoms (¹H-¹³C). | Links each pyrazine and phenyl proton signal to its corresponding carbon signal. |
| HMBC | Shows long-range (2-3 bond) correlations between protons and carbons (¹H-¹³C). Crucial for connecting molecular fragments. | Correlations from pyrazine protons to the acetylenic carbons; correlations from the amine protons to pyrazine carbons. |
| ROESY | Detects through-space proximity of protons, providing information on stereochemistry and conformation. | Correlations between the amine protons and the adjacent pyrazine proton. |
While less common for standard characterization, solid-state NMR (ssNMR) would be a powerful tool for studying the compound in its crystalline form, providing information on molecular packing and identifying distinct conformations or polymorphs that are not observable in solution.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Studies
High-Resolution Mass Spectrometry (HRMS) is a vital technique for confirming the elemental composition of a synthesized compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. Using techniques like electrospray ionization (ESI), HRMS can provide an exact mass measurement, typically within 5 ppm of the theoretical value. beilstein-journals.org
For this compound (C₁₂H₉N₃), HRMS would be used to verify its molecular formula. The calculated monoisotopic mass is 195.080 Da. HRMS analysis would be expected to detect the protonated molecule [M+H]⁺ at m/z 196.087, or other adducts like the sodium adduct [M+Na]⁺ at m/z 218.069, confirming the elemental formula with high confidence. beilstein-journals.orgnih.gov In addition to determining the parent ion's mass, MS/MS fragmentation studies can be performed. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, key structural features can be confirmed, providing corroborating evidence for the proposed structure.
Table 2: HRMS Data for Confirmation of this compound
| Ion Species | Molecular Formula | Calculated Exact Mass (Da) | Observed Mass (Da) |
| [M] | C₁₂H₉N₃ | 195.079648 | To be determined |
| [M+H]⁺ | C₁₂H₁₀N₃⁺ | 196.087473 | To be determined |
| [M+Na]⁺ | C₁₂H₉N₃Na⁺ | 218.069368 | To be determined |
Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing
Single-Crystal X-ray Diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular structure. For related heterocyclic compounds, X-ray crystallography has been used to definitively confirm structures assigned by NMR. beilstein-journals.org
Analysis of a suitable single crystal of this compound would reveal the planarity of the pyrazine and phenyl rings and the linear geometry of the ethynyl (B1212043) linker. Crucially, it would also provide insight into the supramolecular architecture through analysis of the crystal packing. nih.govmdpi.com Intermolecular interactions such as hydrogen bonding (e.g., between the amine group of one molecule and a nitrogen atom of an adjacent molecule) and π–π stacking interactions between the aromatic rings would be identified and characterized. mdpi.com This information is fundamental to understanding the solid-state properties of the material. As this compound is an achiral molecule, it will crystallize in a centrosymmetric space group, and there is no absolute configuration to determine.
Table 3: Potential Crystallographic Data Parameters for this compound
| Parameter | Description | Example Data (Hypothetical) |
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |
| Space Group | The group of symmetry operations for the crystal. | P2₁/c |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 10.1 Å, b = 5.4 Å, c = 18.2 Å, β = 95.5° |
| Z Value | The number of molecules per unit cell. | 4 |
| Hydrogen Bonds | Key intermolecular hydrogen bond geometries (Donor-H···Acceptor). | N-H···N |
| π-π Stacking | Distance and geometry of stacking aromatic rings. | Centroid-centroid distance ~3.7 Å |
Chromatographic and Separation Science Approaches
Chromatographic techniques are essential for the purification of synthesized compounds and the assessment of their purity. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
Development of Preparative and Analytical High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the purification (preparative HPLC) and purity analysis (analytical HPLC) of organic compounds. The development of a robust HPLC method for this compound would involve the systematic optimization of several parameters to achieve efficient separation from starting materials, byproducts, or degradants.
The process typically involves screening different stationary phases (e.g., C18, C8, Phenyl-Hexyl) and mobile phase compositions. For a moderately polar compound like this compound, reversed-phase HPLC is a common choice, utilizing a nonpolar stationary phase and a polar mobile phase (e.g., mixtures of acetonitrile (B52724) or methanol (B129727) and water), often with additives like formic acid or trifluoroacetic acid to improve peak shape. mdpi.com Analytical methods aim for high resolution and sensitivity for accurate quantification of purity, while preparative methods are designed for high throughput to isolate larger quantities of the pure compound.
Table 4: Parameters for HPLC Method Development
| Parameter | Options | Purpose |
| Stationary Phase | C18, C8, Phenyl, Cyano, Embedded Polar Group | Influences retention and selectivity based on hydrophobicity and π-π interactions. |
| Mobile Phase | Acetonitrile/Water, Methanol/Water | Controls the elution strength and overall retention time. |
| Additive | Formic Acid, Trifluoroacetic Acid (TFA), Ammonium Acetate | Improves peak shape and ionization efficiency for mass spec detection. |
| Flow Rate | 0.5-1.5 mL/min (Analytical), >10 mL/min (Preparative) | Affects resolution, analysis time, and backpressure. |
| Detection | UV-Vis (at λmax), Mass Spectrometry (MS) | Monitors the eluting compounds; UV for quantification, MS for identification. |
Chiral Separation Techniques for Enantiomeric Purity Assessment
While this compound is itself achiral, many of its derivatives or analogues used in medicinal chemistry possess stereogenic centers. nih.govnih.gov If a chiral variant of this scaffold were synthesized, the separation of its enantiomers would be crucial, as different enantiomers often exhibit distinct biological activities. Chiral HPLC is the predominant technique for this purpose.
Chiral separation is typically achieved using a chiral stationary phase (CSP). CSPs are based on various selectors, such as polysaccharides (e.g., derivatized cellulose (B213188) or amylose), macrocyclic glycopeptides, or Pirkle-type phases. researchgate.netsemanticscholar.org Method development involves screening a variety of CSPs under different mobile phase conditions (normal-phase, reversed-phase, or polar organic) to find a system that provides baseline resolution of the two enantiomers. researchgate.net Once a separation method is established, it can be used to determine the enantiomeric excess (ee) of a sample, a critical measure of its enantiomeric purity. nih.gov An alternative, though often more laborious, approach is the derivatization of the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. nih.gov
Spectroscopic Probes and Labeling Strategies in Mechanistic Studies
Advanced research into the mechanisms of action and biological fate of this compound relies on sophisticated analytical methodologies. Spectroscopic probes and strategic labeling are central to elucidating its behavior at a molecular level, enabling researchers to trace its journey and interactions within complex biological systems.
Isotopic Labeling for Tracing Reaction Mechanisms and Metabolic Pathways
Isotopic labeling is a powerful technique for unambiguously determining the pathways of chemical transformations and metabolic processes. nih.govrsc.org By replacing specific atoms in the this compound molecule with their heavier, stable isotopes (e.g., Deuterium (B1214612) (²H), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N)), researchers can track the molecule and its fragments through complex biological or chemical systems using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.orgresearchgate.net
The introduction of deuterium at positions susceptible to metabolic modification can reveal information about drug metabolism due to the kinetic isotope effect, where the stronger carbon-deuterium bond can slow the rate of bond cleavage by metabolic enzymes. princeton.edunih.gov For instance, deuterating the phenyl ring or the pyrazine core could help identify sites of enzymatic hydroxylation.
Similarly, ¹³C and ¹⁵N labeling are instrumental in metabolic flux analysis. nih.govnih.gov By introducing ¹³C-labeled this compound to a cellular system, scientists can trace the incorporation of its carbon skeleton into various downstream metabolites. The use of ¹⁵N in the pyrazine ring allows for the precise tracking of nitrogen atoms, which is crucial for understanding how the heterocyclic core is processed and whether it acts as a donor in transamination reactions. researchgate.netnih.gov Analysis of ¹³C-¹⁵N and ¹H-¹⁵N coupling constants in NMR spectra provides definitive structural information and helps elucidate transformation pathways in nitrogen heterocycles. rsc.org
The synthesis of these labeled compounds involves using isotopically enriched starting materials. For example, creating a ¹³C-labeled version of the phenylethynyl group might involve a Sonogashira coupling with a ¹³C-labeled phenylacetylene. For ¹⁵N labeling, the synthesis would need to incorporate a pyrazine precursor containing ¹⁵N atoms, such as a labeled 2-aminopyrazine (B29847). researchgate.net
Table 1: Applications of Isotopic Labeling in the Study of this compound
| Isotope | Position of Label | Analytical Technique | Research Application |
| Deuterium (²H or D) | Phenyl ring, Pyrazine ring | Mass Spectrometry, NMR | Studying kinetic isotope effects, identifying sites of metabolic oxidation. princeton.edunih.gov |
| Carbon-13 (¹³C) | Pyrazine ring, Ethynyl group, Phenyl ring | Mass Spectrometry, ¹³C-NMR | Metabolic flux analysis, tracing the carbon skeleton through biochemical pathways. nih.govscilit.com |
| Nitrogen-15 (¹⁵N) | Pyrazine ring nitrogens | Mass Spectrometry, ¹⁵N-NMR | Elucidating metabolic fate of the heterocyclic core, studying ring-chain tautomerism. rsc.orgnih.gov |
Fluorescent Probes and Tagging for Cellular Localization and Interaction Studies
Fluorescent modifications of this compound are a key strategy for visualizing its distribution within living cells and identifying its molecular-level interactions in real-time. nih.gov The inherent structural motif of a phenylethynyl group attached to a heteroaromatic system is a feature found in many fluorescent molecules, suggesting the core of this compound could serve as a scaffold for developing fluorescent probes. nih.govresearchgate.net
Developing a fluorescent probe from this compound involves two primary approaches. The first is to create a derivative that exhibits a change in its fluorescent properties (e.g., intensity or wavelength) upon binding to a specific biological target, such as a protein or nucleic acid. mdpi.com This "turn-on" or ratiometric response allows for the specific detection and imaging of the target molecule. The second approach involves covalently attaching a known fluorescent dye (a fluorophore) to the this compound molecule, using it as a targeting ligand to deliver the fluorescent signal to its site of action.
Furthermore, derivatives of this compound can be synthesized for use with genetically encoded protein tagging systems like HaloTag, SNAP-tag, or CLIP-tag. nih.govbiorxiv.org In this strategy, a cell line is engineered to express a protein of interest fused to a "tag" enzyme. A modified version of this compound, functionalized with a reactive linker compatible with the tag (e.g., a chloroalkane for HaloTag or a benzylguanine for SNAP-tag), is then added to the cells. nih.gov The tag enzyme specifically and covalently attaches the ligand, allowing researchers to use the fluorescent properties of the phenylethynyl pyrazine core (or an attached fluorophore) to track the location, movement, and interactions of the target protein with high precision. uzh.chresearchgate.net
These techniques provide invaluable insight into the compound's mechanism of action by answering critical questions: Which cellular compartments does it accumulate in? Which specific proteins does it bind to? How does its distribution change over time or in response to cellular signals?
Table 2: Fluorescent Tagging Strategies for Studying this compound
| Strategy | Description | Application for this compound |
| Intrinsic Probe Development | The compound is modified to become fluorescent upon binding a target, based on mechanisms like Intramolecular Charge Transfer (ICT). researchgate.net | Visualize the location and binding events of the compound with its direct molecular target(s). |
| Fluorophore Conjugation | A bright, stable fluorophore (e.g., Rhodamine, Fluorescein) is chemically linked to the compound. uzh.chresearchgate.net | Track the compound's distribution in cells, assuming the fluorophore does not alter its biological activity. |
| Self-Labeling Tag Systems (e.g., HaloTag, SNAP-tag) | The compound is modified with a reactive group that covalently binds to a fusion protein tag (e.g., HaloTag, SNAP-tag). nih.govbiorxiv.org | Enable specific and covalent labeling of a target protein in living cells for localization and interaction studies. |
Future Research Directions and Potential Applications of 3 Phenylethynyl Pyrazin 2 Amine in Academic Research
Contribution to Novel Medicinal Chemistry Leads and Probe Development
The scaffold of 3-(phenylethynyl)pyrazin-2-amine holds significant promise for the development of new therapeutic agents and chemical probes. The pyrazine (B50134) ring is a well-established pharmacophore found in numerous approved drugs, while the phenylethynyl moiety offers opportunities for diverse chemical modifications to fine-tune biological activity.
Research into derivatives of similar structures, such as 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, has yielded potent multikinase inhibitors. nih.govresearchgate.netnih.govresearchgate.netfigshare.com These inhibitors have shown significant efficacy against triple-negative breast cancer (TNBC) by targeting kinases like Src and those in the MAPK signaling pathway. researchgate.netnih.gov The structural similarities suggest that this compound could serve as a foundational structure for a new class of kinase inhibitors. The 2-phenethylamine motif, a component of the broader structure, is a known pharmacophore in medicinal chemistry, targeting a variety of receptors and transporters. mdpi.com This further supports the potential for developing novel bioactive compounds from this scaffold.
The development of derivatives could lead to the identification of selective inhibitors for specific kinases or other biological targets. These targeted molecules can be instrumental as chemical probes to investigate cellular signaling pathways and validate new drug targets. The exploration of structure-activity relationships (SAR) through systematic modifications of the phenyl ring and the pyrazine core will be crucial in optimizing potency and selectivity.
Exploration in Functional Materials Science and Organic Electronics
The inherent electronic and structural properties of this compound make it an attractive candidate for applications in materials science, particularly in the realm of organic electronics.
Optoelectronic Properties and Applications in Conjugated Systems
The combination of the electron-deficient pyrazine ring and the electron-rich phenylethynyl group creates a donor-acceptor system, which is a key feature for materials with interesting optoelectronic properties. The extended π-conjugation across the molecule, facilitated by the ethynyl (B1212043) linker, is expected to result in absorption and emission of light in the visible or near-ultraviolet regions.
This conjugated system allows for the tuning of the electronic band gap through chemical modifications. For instance, the introduction of electron-donating or electron-withdrawing substituents on the phenyl ring can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the material's color and conductivity. This tunability is highly desirable for the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Utilization as a Building Block for Self-Assembled Materials
The planar nature of the pyrazine and phenyl rings, coupled with the presence of hydrogen bond donors (the amine group) and acceptors (the pyrazine nitrogens), makes this compound an excellent building block for creating highly ordered supramolecular structures through self-assembly. nih.gov These self-assembly processes can be driven by a combination of hydrogen bonding, π-π stacking interactions, and van der Waals forces.
The ability to form well-defined nanostructures, such as nanowires, nanoribbons, or thin films, is critical for the fabrication of functional organic electronic devices. The ordered arrangement of molecules in these assemblies can enhance charge transport properties, leading to improved device performance. The specific interactions can be directed by modifying the peripheral substituents, offering a route to control the morphology and properties of the resulting materials. Theoretical methods like Density Functional Theory (DFT) can be employed to predict and understand the self-assembly behavior of such molecules. nih.gov
Development as a Chemical Biology Tool for Target Validation
Beyond its potential as a therapeutic lead, this compound and its derivatives can be developed into valuable tools for chemical biology. Specifically, they can be used to validate the role of specific proteins in disease processes.
By designing and synthesizing derivatives that can covalently bind to a target protein, researchers can create molecular probes to identify and study the function of that protein. For example, a derivative could be designed to specifically target and inhibit a particular kinase. The subsequent effects on cellular pathways and phenotypes would provide strong evidence for the role of that kinase in a specific biological process. This approach has been successfully used with other kinase inhibitors to elucidate their mechanisms of action. nih.gov
Furthermore, the phenylethynyl group can be functionalized with reporter tags, such as fluorescent dyes or affinity labels, without significantly altering the core structure's binding properties. These tagged molecules would allow for the visualization and tracking of the target protein within cells, providing insights into its localization, trafficking, and interactions with other proteins.
Unexplored Synthetic Transformations and Derivatizations
The chemical structure of this compound presents numerous opportunities for novel synthetic transformations and the creation of diverse chemical libraries. The reactivity of the pyrazine ring, the amine group, and the terminal alkyne offers a rich landscape for chemical exploration.
For example, the amine group can be acylated, alkylated, or used as a handle for further functionalization. The pyrazine ring itself can undergo various reactions, including nucleophilic aromatic substitution, although such reactions on aminopyrazines can sometimes be challenging. beilstein-journals.org The terminal alkyne of the phenylethynyl group is particularly versatile and can participate in a wide range of reactions, including click chemistry, Sonogashira coupling, and various cycloadditions. These reactions allow for the facile introduction of a wide array of functional groups and molecular scaffolds.
Systematic exploration of these transformations can lead to the synthesis of libraries of new compounds with diverse structures and properties. High-throughput screening of these libraries could uncover molecules with unexpected biological activities or material properties.
Opportunities for Advanced Computational Modeling and Data-Driven Research
The study of this compound and its derivatives can be significantly enhanced by the application of advanced computational modeling and data-driven research methods.
Computational techniques, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, can be used to predict the electronic properties, molecular conformations, and intermolecular interactions of these compounds. nih.gov This information can guide the rational design of new molecules with optimized properties for specific applications. For example, computational docking studies can predict the binding affinity of derivatives to target proteins, helping to prioritize synthetic efforts in drug discovery. nih.gov
Furthermore, the generation of large datasets from the synthesis and characterization of a library of derivatives can be leveraged for quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. These data-driven approaches can identify key structural features that govern the biological activity or material properties of these compounds, leading to the development of predictive models that can accelerate the discovery of new leads and materials.
Identification of Novel Biological Targets and Pathways for Further Investigation
Currently, there is a notable absence of specific research in publicly available scientific literature detailing the biological targets and signaling pathways of this compound. While the compound is commercially available for research purposes, dedicated studies to elucidate its mechanism of action and identify its molecular binding partners have not been published. This presents a significant opportunity for future academic research to explore the pharmacological potential of this molecule.
The broader family of pyrazine-containing molecules has been the subject of extensive investigation, revealing a wide range of biological activities and therapeutic targets. nih.govmdpi.com These findings can offer a rational basis for initiating future studies into this compound. For instance, various pyrazine derivatives have been identified as inhibitors of key enzyme families, such as kinases and histone deacetylases (HDACs), which are crucial in cell signaling and gene expression. nih.govresearchgate.net
Given the structural features of this compound, which combines a pyrazine core with a phenylethynyl group, future research could be directed towards screening this compound against panels of kinases, a class of enzymes frequently targeted by molecules with similar scaffolds. nih.gov A closely related class of compounds, 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives, has been extensively studied as potent multi-kinase inhibitors, targeting Src kinase and components of the MAPK signaling pathway in the context of triple-negative breast cancer. nih.govresearchgate.netnih.gov While these compounds possess a different heterocyclic core (a pyrazolopyrimidine), the phenylethynyl moiety is a common feature, suggesting that kinase inhibition could be a promising area of investigation for this compound.
Furthermore, other pyrazine derivatives have demonstrated potential as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. nih.gov Screening for activity against FGFRs and other receptor tyrosine kinases could therefore be a fruitful avenue of research.
In addition to cancer-related targets, pyrazine-based compounds have shown a diversity of other biological effects, including antimalarial activity. beilstein-journals.org This suggests that the biological target space for this compound may extend beyond oncology.
To systematically uncover the biological targets of this compound, a number of established and emerging research methodologies could be employed. These include:
High-Throughput Kinase Screening: Testing the compound against a broad panel of human kinases to identify potential inhibitory activity.
Phenotypic Screening: Utilizing cell-based assays to observe the effects of the compound on various cellular processes, which can provide clues about its underlying mechanism of action.
Affinity-Based Proteomics: Employing chemical probes derived from this compound to isolate and identify its binding partners within the cellular proteome.
Computational Docking Studies: Using the known structure of the compound to predict its binding affinity to the active sites of various known drug targets.
The identification of specific biological targets for this compound would be a critical first step in understanding its potential utility in academic research and as a scaffold for the development of new therapeutic agents. The data from such studies would pave the way for more detailed investigations into its mechanism of action and its effects on cellular signaling pathways.
Q & A
Q. What are the common synthetic routes for 3-(Phenylethynyl)pyrazin-2-amine and its derivatives in academic research?
The Sonogashira cross-coupling reaction is a primary method for synthesizing phenylethynyl-substituted pyrazine derivatives. For example, ethynyl-substituted pyrrolopyrazine precursors react with aryl halides using a Pd(PPh₃)₂Cl₂/CuI catalytic system in DMF/TEA under microwave conditions (120°C, 1 hour). Post-reaction purification via silica gel column chromatography yields target compounds with >95% purity . Key parameters include catalyst loading (0.1 mmol Pd), solvent choice (DMF enhances reactivity), and microwave optimization to reduce side products.
Q. Which analytical techniques are essential for characterizing this compound derivatives?
Critical techniques include:
- ¹H/¹³C NMR : Confirms regiochemistry and substituent positions (e.g., aromatic protons at δ 7.40–7.63 ppm for phenyl groups) .
- HRMS : Validates molecular mass (e.g., [M+H]⁺ at m/z 339.1604 for C₂₂H₁₈N₄) with <2 ppm error .
- LC-MS : Monitors reaction progress and purity (e.g., ESI+ mode with baseline separation) .
- Melting Point : Determines crystalline stability (e.g., 171–173°C for derivative 10f) .
Advanced Research Questions
Q. How can researchers optimize regioselectivity in Sonogashira cross-coupling reactions for pyrazine derivatives?
Regioselectivity is influenced by:
- Catalyst Systems : Pd(PPh₃)₂Cl₂/CuI outperforms Pd(OAc)₂ in minimizing alkyne homocoupling .
- Solvent Effects : Polar aprotic solvents (DMF) stabilize intermediates, while TEA neutralizes HCl byproducts .
- Microwave Assistance : Short-duration heating (1 hour vs. 12–24 hours conventional) reduces decomposition and improves yield (e.g., 70–85% for 10f vs. 50% without microwave) .
Q. What strategies resolve contradictory bioactivity data for this compound analogs in kinase inhibition studies?
Contradictions arise from assay variability (e.g., ATP concentrations, isoform specificity). Mitigation strategies include:
- Assay Standardization : Use consistent ATP levels (1 mM) and validate with control inhibitors (e.g., SHP099 for SHP2) .
- Structural Validation : Confirm compound identity via X-ray crystallography (e.g., binding to SHP2’s allosteric pocket) .
- Purity Checks : HPLC purity >98% eliminates false positives from impurities .
Q. How to design 3D-QSAR models for pyrazine-based inhibitors using computational methods?
Steps include:
- Alignment : Overlay inhibitors using crystallographic data (e.g., SHP099 in SHP2’s pocket, PDB: 5EHP) .
- Field Calculation : Generate steric, electrostatic, and hydrophobic fields with CoMFA/CoMSIA .
- Validation : Use leave-one-out cross-validation (q² > 0.5) and external test sets (R² > 0.6) . Example: A 3D-QSAR model for ATR inhibitors achieved predictive R² = 0.89 by correlating methoxy substituent positions with IC₅₀ values .
Q. What experimental approaches validate proposed metabolic pathways of this compound in biological systems?
- HPLC-MS Biotransformation : Detect hydroxylated metabolites (mass shift +16 Da) using whole-cell systems (e.g., Burkholderia sp. MAK1) .
- Isotope Labeling : Track metabolic fate with ¹⁴C-labeled analogs in hepatocyte assays .
- CYP450 Inhibition Studies : Co-incubate with CYP3A4/2D6 inhibitors (e.g., ketoconazole) to identify enzyme-specific pathways .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activities of pyrazine derivatives across studies?
- Assay Conditions : Compare ATP concentrations (1 mM vs. 10 mM alters IC₅₀ for kinase inhibitors) .
- Cell Line Variability : Use isogenic cell lines to control for genetic background effects .
- Meta-Analysis : Pool data from ≥3 independent studies using random-effects models to identify consensus activities .
Methodological Tables
| Parameter | Synthesis Optimization | Reference |
|---|---|---|
| Catalyst System | Pd(PPh₃)₂Cl₂ (0.1 mmol), CuI (0.1 mmol) | |
| Reaction Time | 1 hour (microwave) vs. 24 hours (ambient) | |
| Yield Range | 70–85% (purified) |
| Analytical Data | Key Observations | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | Aromatic protons δ 7.40–7.63 ppm | |
| HRMS Accuracy | <2 ppm error for [M+H]⁺ | |
| Metabolic Shift (HPLC-MS) | +16 Da (hydroxylation) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
